molecular formula C14H17FN4 B3373422 4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide CAS No. 1006463-55-3

4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide

Cat. No.: B3373422
CAS No.: 1006463-55-3
M. Wt: 260.31 g/mol
InChI Key: GIKJWWIQTLRWEN-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide (CAS 1006463-55-3) is a chemical compound offered for use in non-medical, industrial, and scientific research and development . As a benzimidazole and pyrazol-based derivative, this chemical scaffold is of significant interest in advanced chemical synthesis and pharmaceutical intermediate research . The structural motif of the 1H-pyrazole core is commonly investigated for its potential in creating novel molecular entities . This product is intended for laboratory research purposes only and is not manufactured for use in clinical diagnosis or the treatment of humans or animals . Researchers should handle this material with appropriate safety precautions, including wearing protective gloves and clothing, and ensure all waste is managed by professional disposal services .

Properties

IUPAC Name

4-fluoro-N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4/c1-10(2)19-13(8-9-17-19)18-14(16-3)11-4-6-12(15)7-5-11/h4-10H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKJWWIQTLRWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=NC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable β-diketone under acidic conditions.

    Introduction of the fluorine atom: This step involves the fluorination of the aromatic ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the carboximidamide group: This can be done by reacting the fluorinated pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Key Structural Differences Functional Implications
4-Fluoro-N'-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenecarboximidamide (CID 2322836) C18H17FN4 Pyrazole substituted with phenyl (C6H5) instead of isopropyl; methyl at pyrazole C5 position Increased aromaticity may enhance π-π stacking; phenyl substitution alters steric bulk.
N-Cyclopropyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide (CAS 1006463-51-9) C16H20N4 Cyclopropyl replaces methyl on carboximidamide; no fluorine on benzene Cyclopropyl may enhance metabolic stability; lack of fluorine reduces halogen bonding potential.
2-Chloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide C12H13ClN4O Pyridine replaces benzene; chlorine instead of fluorine; carboxamide instead of carboximidamide Pyridine’s nitrogen introduces polarity; carboxamide lacks imine group’s basicity.
Razaxaban (Factor Xa inhibitor) C23H22F3N7O3 Trifluoromethyl pyrazole; benzisoxazole P1 ligand; extended P4 substituent Optimized for Factor Xa inhibition; trifluoromethyl enhances lipophilicity and binding.
Physicochemical Properties
Property Target Compound CID 2322836 CAS 1006463-51-9 2-Chloro Pyridine Derivative
Molecular Weight 272.32 308.36 268.36 264.71
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 4 4 2 4
LogP (Predicted) ~2.8 ~3.2 ~3.0 ~2.5
Rotatable Bonds 5 4 5 4

Key Observations :

  • The target compound’s fluorine atom and carboximidamide group confer moderate polarity, balancing solubility and membrane permeability.
  • The cyclopropyl analog (CAS 1006463-51-9) lacks fluorine but maintains comparable rotatable bonds, suggesting similar conformational flexibility .
Pharmacological Potential (Inferred)
  • Razaxaban demonstrates that pyrazole-carboximidamide analogs can achieve high selectivity for serine proteases (e.g., Factor Xa). The target compound’s isopropyl-pyrazole moiety may mimic razaxaban’s trifluoromethyl-pyrazole in binding pocket interactions.
  • The absence of a trifluoromethyl group in the target compound may reduce metabolic stability compared to razaxaban but could lower toxicity risks.

Biological Activity

4-Fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide, with the CAS number 1006463-55-3, is a compound of interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H17FN4
  • Molar Mass : 260.31 g/mol
  • Structural Formula : The compound consists of a benzene ring substituted with a carboximidamide group and a pyrazole moiety.

Research indicates that compounds containing a pyrazole nucleus exhibit various biological activities due to their ability to interact with multiple biological targets. The mechanisms include:

  • Antioxidant Activity : Pyrazole derivatives have been shown to possess significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that these compounds can inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
  • Anticancer Properties : Certain pyrazole derivatives have displayed cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

  • Antioxidant and Anti-inflammatory Properties :
    A study utilizing molecular docking simulations found that compounds similar to this compound exhibited excellent antioxidant and anti-inflammatory properties, suggesting their utility in treating oxidative stress-related diseases .
  • Anticancer Activity :
    In vitro studies demonstrated that pyrazole derivatives could induce apoptosis in cancer cells through the modulation of key signaling pathways . For instance, a derivative with structural similarities showed promising results against breast cancer cell lines, highlighting the potential for further development into therapeutic agents.
  • Neuroprotective Effects :
    Recent research has indicated that some pyrazole derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting their potential application in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neurons from apoptosis

Q & A

Basic Question

  • X-ray Crystallography : Resolves 3D structure and confirms the imidamide configuration (see structural details in ).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorine coupling in the 4-fluorophenyl group; ).
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₈H₁₉F₁N₆).
  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹).

How can computational methods predict reaction pathways for modifying the pyrazole core?

Advanced Question
highlights ICReDD’s approach, combining quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict feasible reaction pathways. For example:

  • Step 1 : Calculate activation energies for potential substituent additions to the pyrazole ring.
  • Step 2 : Use molecular docking to assess steric hindrance from the isopropyl group.
  • Step 3 : Validate predictions with small-scale experiments (e.g., 10 mg trials).

How should researchers address contradictions in solubility data across studies?

Advanced Question
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require standardized protocols:

  • Method : Use a shake-flask method with HPLC quantification ().
  • Variables : Control temperature (25°C ± 0.5), pH (7.4 for physiological conditions), and ionic strength.
  • Validation : Cross-check with nephelometry for turbidity endpoints.

What experimental designs are suitable for evaluating bioactivity without prior pharmacological data?

Advanced Question

  • Step 1 : Perform molecular docking against target proteins (e.g., kinases; ’s computational screening).
  • Step 2 : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD).
  • Step 3 : Validate in vitro with cell viability assays (e.g., IC₅₀ in cancer cell lines).

What are reliable methods for testing the compound’s stability under physiological conditions?

Basic Question

  • HPLC Stability Assay : Monitor degradation at 37°C in PBS (pH 7.4) over 24–72 hours.
  • LC-MS : Identify degradation products (e.g., hydrolysis of the imidamide group).
  • Control : Include antioxidants (e.g., 0.1% BHT) to assess oxidative stability.

How can reaction mechanisms involving the carboximidamide group be elucidated?

Advanced Question

  • Isotopic Labeling : Use ¹⁵N-labeled amines to track imidamide formation ().
  • Kinetic Studies : Measure rate constants under varying pH (3–10) to identify protonation-dependent steps.
  • Computational Modeling : Map potential energy surfaces for intermediates ().

What purification strategies are effective for removing byproducts from the final compound?

Basic Question

  • Flash Chromatography : Use gradient elution (hexane/EtOAc → EtOAc/MeOH) for polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility data ().
  • HPLC Prep : Employ C18 columns with 0.1% TFA in acetonitrile/water.

How does the isopropyl substituent on the pyrazole ring influence intermolecular interactions?

Advanced Question
The isopropyl group increases steric bulk, affecting:

  • Crystal Packing : Reduces π-π stacking ().
  • Solubility : Lowers aqueous solubility by ~20% compared to methyl substituents.
  • Bioactivity : May hinder binding to flat enzymatic pockets ().

What frameworks integrate multi-disciplinary data (chemical, computational, biological) for this compound?

Advanced Question
Adopt the CRDC’s classification for chemical engineering design (RDF2050103) and process control (RDF2050108) (). Use ICReDD’s feedback loop ():

Computational screening → 2. High-throughput experimentation → 3. Data curation → 4. Model refinement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide

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